2-[[(tert-Butoxycarbonyl)amino]methyl]-5-fluorobenzoic acid
Overview
Description
2-[[(tert-Butoxycarbonyl)amino]methyl]-5-fluorobenzoic acid is a compound of significant interest in organic chemistry. It features a tert-butoxycarbonyl (Boc) protected amine group and a fluorine atom on the benzoic acid ring. The Boc group is commonly used as a protecting group for amines in organic synthesis due to its stability under basic conditions and ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[(tert-Butoxycarbonyl)amino]methyl]-5-fluorobenzoic acid typically involves the protection of the amine group with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the Boc group can be introduced efficiently.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of flow microreactor systems which enhance the efficiency, versatility, and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 2-[[(tert-Butoxycarbonyl)amino]methyl]-5-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the Boc-protected amine group.
Substitution: The fluorine atom on the benzoic acid ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[[(tert-Butoxycarbonyl)amino]methyl]-5-fluorobenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[[(tert-Butoxycarbonyl)amino]methyl]-5-fluorobenzoic acid involves the cleavage of the Boc protecting group under acidic conditions. This process generates a free amine, which can then participate in various biochemical reactions. The fluorine atom on the benzoic acid ring can influence the compound’s reactivity and interactions with molecular targets .
Comparison with Similar Compounds
2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid: This compound also features a Boc-protected amine group but differs in the substitution pattern on the benzoic acid ring.
4-[(tert-Butoxycarbonyl)amino]methyl]benzoic acid: Similar in structure but with the Boc-protected amine group at a different position on the benzoic acid ring.
N-(tert-Butoxycarbonyl)ethanolamine: This compound has a Boc-protected amine group attached to an ethanolamine backbone.
Uniqueness: 2-[[(tert-Butoxycarbonyl)amino]methyl]-5-fluorobenzoic acid is unique due to the presence of both the Boc-protected amine group and the fluorine atom on the benzoic acid ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
5-fluoro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-7-8-4-5-9(14)6-10(8)11(16)17/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBJCUBMERCLFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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